molecular formula C17H14ClNO3 B14862955 3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide

3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide

Cat. No.: B14862955
M. Wt: 315.7 g/mol
InChI Key: QBDDBZFWPGKFMY-UHFFFAOYSA-N
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Description

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide is a synthetic organic compound known for its unique structural features and potential applications in various fields. This compound contains a benzo[d][1,3]dioxole moiety, a chloro-methylphenyl group, and an acrylamide functional group, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide typically involves the following steps:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Acrylamide Intermediate: The acrylamide intermediate can be synthesized by reacting acryloyl chloride with an appropriate amine.

    Coupling Reaction: The final step involves coupling the benzo[d][1,3]dioxole moiety with the acrylamide intermediate in the presence of a suitable base and solvent to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of high-purity reagents, controlled temperatures, and efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the acrylamide group, converting it to the corresponding amine.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those related to cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(4-chlorophenyl)acrylamide: Similar structure but with a different substitution pattern on the phenyl ring.

    (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-methylphenyl)acrylamide: Similar structure but lacks the chloro substituent.

Uniqueness:

  • The presence of both the chloro and methyl groups in the phenyl ring of (E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-chloro-4-methylphenyl)acrylamide provides unique steric and electronic properties, which can influence its reactivity and biological activity.

Properties

Molecular Formula

C17H14ClNO3

Molecular Weight

315.7 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yl)-N-(3-chloro-4-methylphenyl)prop-2-enamide

InChI

InChI=1S/C17H14ClNO3/c1-11-2-5-13(9-14(11)18)19-17(20)7-4-12-3-6-15-16(8-12)22-10-21-15/h2-9H,10H2,1H3,(H,19,20)

InChI Key

QBDDBZFWPGKFMY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C=CC2=CC3=C(C=C2)OCO3)Cl

Origin of Product

United States

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